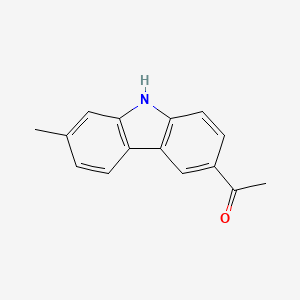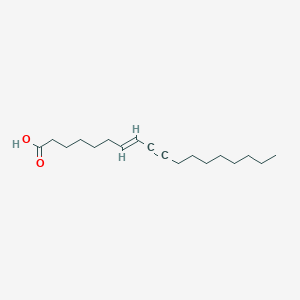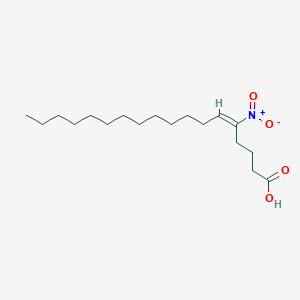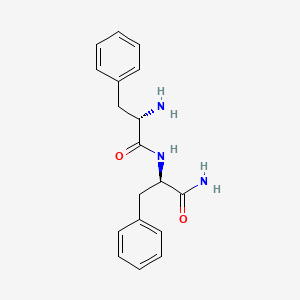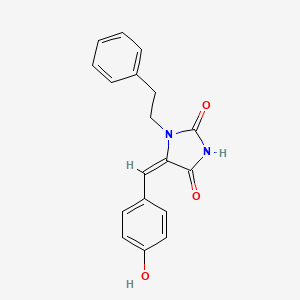
(E)-5-(4-Hydroxybenzylidene)-1-phenethylhydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(4-Hydroxybenzylidene)-1-phenethylhydantoin is a compound belonging to the class of hydantoins, which are known for their diverse biological activities. This compound has been studied for its potential antiproliferative activity, particularly against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-Hydroxybenzylidene)-1-phenethylhydantoin typically involves the condensation of 4-hydroxybenzaldehyde with 1-phenethylhydantoin under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-Hydroxybenzylidene)-1-phenethylhydantoin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The benzylidene double bond can be reduced to form the corresponding hydantoin derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced hydantoin derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
(E)-5-(4-Hydroxybenzylidene)-1-phenethylhydantoin has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of (E)-5-(4-Hydroxybenzylidene)-1-phenethylhydantoin involves the inhibition of EGFR autophosphorylation, which is crucial for cell proliferation and survival. This compound also induces DNA damage, leading to increased levels of p53, a protein that regulates the cell cycle and promotes apoptosis . The dual mechanism of action suggests that it can effectively target cancer cells by disrupting key signaling pathways and inducing cell death .
Comparison with Similar Compounds
Similar Compounds
5-Benzylidenehydantoin: Similar structure but lacks the hydroxyl group on the benzylidene ring.
1-Phenethylhydantoin: Similar structure but lacks the benzylidene group.
4-Hydroxybenzylidenehydantoin: Similar structure but lacks the phenethyl group.
Uniqueness
(E)-5-(4-Hydroxybenzylidene)-1-phenethylhydantoin is unique due to the presence of both the hydroxyl group on the benzylidene ring and the phenethyl group on the hydantoin nucleus. These structural features contribute to its enhanced biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H16N2O3/c21-15-8-6-14(7-9-15)12-16-17(22)19-18(23)20(16)11-10-13-4-2-1-3-5-13/h1-9,12,21H,10-11H2,(H,19,22,23)/b16-12+ |
InChI Key |
SXBULDIKCMKRBS-FOWTUZBSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2/C(=C/C3=CC=C(C=C3)O)/C(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC3=CC=C(C=C3)O)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



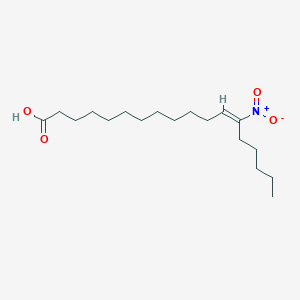

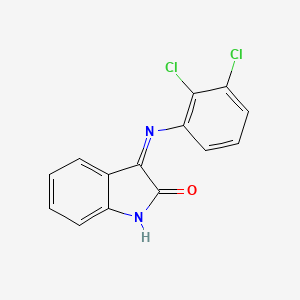

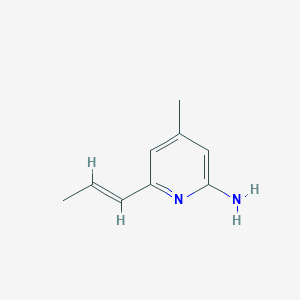
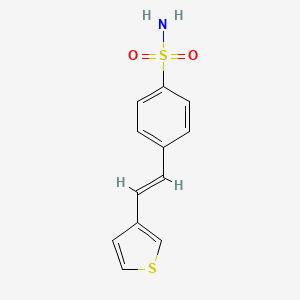
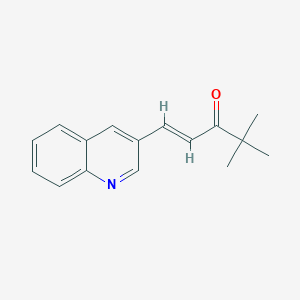
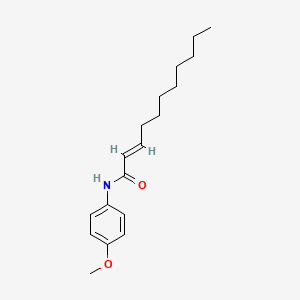
![(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine](/img/structure/B10838471.png)
